molecular formula C7H6F3NO B1314311 2,2,2-Trifluoro-1-pyridin-2-ylethanol CAS No. 107040-75-5

2,2,2-Trifluoro-1-pyridin-2-ylethanol

Cat. No. B1314311
M. Wt: 177.12 g/mol
InChI Key: BWVJLWLTQVSWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-pyridin-2-ylethanol, also known as 2-Pyridinemethanol, α-(trifluoromethyl)-, is a chemical compound with the molecular formula C7H6F3NO and a molecular weight of 177.13 .


Synthesis Analysis

The synthesis of 2,2,2-Trifluoro-1-pyridin-2-ylethanol is typically achieved from 2-Pyridinecarboxaldehyde and (Trifluoromethyl)trimethylsilane .


Molecular Structure Analysis

The InChI code for 2,2,2-Trifluoro-1-pyridin-2-ylethanol is 1S/C7H6F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4,6,12H and its InChI key is BWVJLWLTQVSWDW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-pyridin-2-ylethanol is a liquid at room temperature . It has a melting point of 46-48°C .

Scientific Research Applications

Synthesis of Imidazo[1,5-a]pyridine-1-carboxylic Acids

A novel synthesis method for imidazo[1,5-a]pyridine-1-carboxylic acids involves the use of 2-(aminomethyl)pyridine with acyl chlorides followed by one-pot treatment with trifluoroacetic anhydride. This process yields 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones, which are then converted into imidazo[1,5-a]pyridine-1-carboxylic acids with high yields through haloform cleavage (Tverdiy et al., 2016).

Development of Nickel and Mixed Sodium-Nickel Complexes

Research on nickel and mixed sodium-nickel complexes demonstrates the impact of the spacer in chelating pyridine-alcoholate ligands. Varying the stoichiometry in reactions involving pyridine-2-ylmethanol, [NiCl(2)(DME)], and NaH leads to different polynuclear complexes, showcasing the versatility of pyridine-based ligands in coordination chemistry (Kayser et al., 2010).

Coordination Chemistry of Nickel(II) with Trifluoroacetate and Pyridin-2-ylmethanol

The study of [Ni(C2F3O2)2(C6H7NO)2] reveals that 2,2,2-trifluoro-1-pyridin-2-ylethanol can act as a ligand, coordinating to nickel(II) ions through both nitrogen and oxygen atoms. This results in a complex with interesting structural and potentially magnetic properties (Bacsa et al., 2004).

Photocatalytic Activities of 3d Element Complexes

The synthesis of penta-pyridyl type ligands, including pyridine-based components, and their coordination to 3d element cations has been explored. These complexes exhibit metal center dependent structural features and photocatalytic water reduction capabilities, highlighting the application of pyridine-based ligands in photocatalysis (Bachmann et al., 2013).

Synthesis and Characterization of Schiff Base Compounds

A study on the synthesis and characterization of Schiff base compounds involving pyridine derivatives has led to the creation of new aluminum(III), gallium(III), and indium(III) complexes. These complexes have been analyzed for their formation constants, showcasing the reactivity and coordination chemistry of pyridine-containing ligands (Mohammadi & Abdeshah, 2012).

Safety And Hazards

The compound is classified as harmful and comes with a warning signal. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and storing in a well-ventilated place .

properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4,6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVJLWLTQVSWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548220
Record name 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-pyridin-2-ylethanol

CAS RN

107040-75-5
Record name 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-pyridine carboxaldehyde (2.09 g, 19.5 mmol) and (trifluoromethyl)trimethylsilane (3.33 g, 23.4 mmol) in THF (30 mL) at 0° C. add 1M tetrabutylammonium fluoride in THF (956 μl, 0.956 mmol). Continue stirring for 30 min at 0° C. and then at ambient temperature for 2 h. Add 1M aqueous HCl (20 mL) and stir 2 h at ambient temperature. Dilute with aqueous 1M aqueous NaOH to pH 8, extract the mixture three times with EtOAc, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify by chromatography eluting with hexane/EtOAc (8:2) to give the desired intermediate as a yellow oil (3.22 g, 93%).
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
956 μL
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

According to Reference Example 8-12, by use of 2-pyridinecarboxaldehyde (500 μL, 5.26 mmol), (trifluoromethyl)trimethylsilane (932 μL, 6.31 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 526 μL, 0.526 mmol) and tetrahydrofuran (10 mL), the mixture was stirred and reacted at room temperature for 10 minutes. Then, purification by silica gel column chromatography (chloroform/methanol=9/1) was performed to give 2-(2,2,2-trifluoro-1-hydroxyethyl)pyridine (Compound CN) (1.18 g, yield: quantitative).
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
932 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.